

Comparative Efficacy of Sodium Mercaptobenzothiazole in Mitigating Microbial-Influenced Corrosion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium mercaptobenzothiazole

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A Guide for Researchers and Drug Development Professionals

Published: December 21, 2025

Microbial-Influenced Corrosion (MIC) presents a significant challenge across various industries, leading to substantial economic losses and safety concerns. The selection of an effective antimicrobial agent is paramount in controlling the proliferation of corrosion-inducing microorganisms, such as sulfate-reducing bacteria (SRB). This guide provides a comparative analysis of **Sodium Mercaptobenzothiazole** (NaMBT) against other common non-oxidizing biocides used in industrial applications to prevent MIC. The comparison focuses on quantitative performance data, mechanisms of action, and experimental methodologies.

Executive Summary

Sodium Mercaptobenzothiazole (NaMBT) is a heterocyclic organic compound widely recognized for its corrosion inhibition properties, particularly on copper and its alloys. It also exhibits bacteriostatic properties that can contribute to controlling microbial populations. While it is an effective film-forming corrosion inhibitor, its efficacy as a primary biocide for controlling aggressive microbial consortia in MIC scenarios requires careful comparison with industry-standard biocides like Glutaraldehyde, Tetrakis(hydroxymethyl) phosphonium sulfate (THPS),

and 2,2-dibromo-3-nitrilopropionamide (DBNPA). These alternatives often provide more rapid and potent biocidal action.

Performance Comparison of Biocides for MIC Prevention

The following table summarizes available quantitative data on the performance of NaMBT and alternative biocides. It is important to note that the data is compiled from various studies, and experimental conditions may differ. Direct comparison should be made with caution.

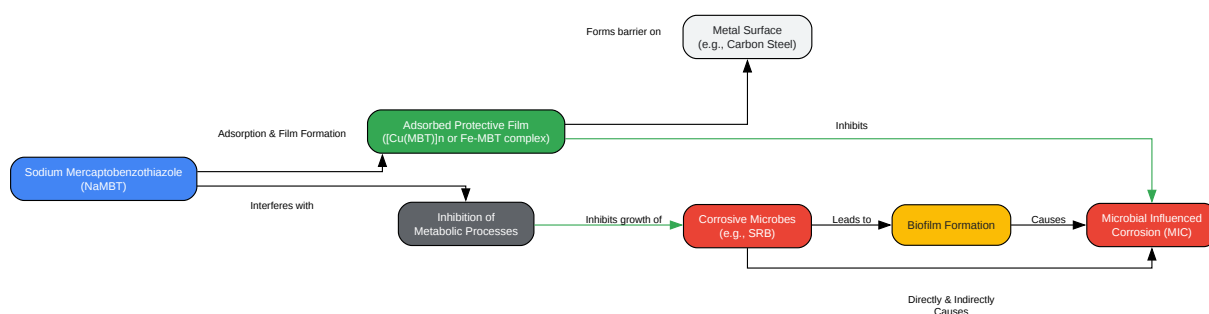
Biocide	Concentration	Test System/Organism	Corrosion Inhibition Efficiency / Rate Reduction	Biocidal Efficacy (Sessile Cell Reduction)	Biofilm Inhibition/Removal	Reference
Sodium Mercaptobenzothiazole (NaMBT)	10-50 ppm	Carbon Steel (A106) in CO2 Capture System	Significant retardation of corrosion rates observed.	Data not available in reviewed sources.	Acts as a film-forming inhibitor, creating a barrier.[1]	[1]
Glutaraldehyde	2% (20,000 ppm)	General Disinfection (Fomites)	Not primarily used as a corrosion inhibitor.	Achieves total bactericidal effect (0% survival).[2]	Effective at high concentrations.[2]	[2]
Tetrakis(hydroxymethyl) phosphonium sulfate (THPS)	20 mg/L (20 ppm)	Heterotrophic Bacteria	Primarily a biocide; corrosion inhibition is a secondary benefit of microbial control.	>98% kill rate against sulfate-reducing bacteria.[3]	Effective against SRB biofilms.[4]	[3][4]
2,2-dibromo-3-nitrilopropionamide (DBNPA)	150 ppm	Carbon Steel (C1018) with Desulfovibrio vulgaris	Reduced mass loss by ~39% compared to control. [5]	1-log reduction in sessile cell count. [5]	When enhanced with D-tyrosine, achieved an extra 3-log reduction	[5]

in sessile
cells.[5]

DBNPA + Peptide A	100 ppm DBNPA + 100 nM Peptide A	Carbon Steel with Oilfield Biofilm Consortium	44% additional reduction in weight loss compared to DBNPA alone.	0.9-log additional reduction in sessile SRB counts compared to DBNPA alone.	Peptide A acts as a biofilm dispersal agent.
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Mechanism of Action and Signaling Pathways

Sodium Mercaptobenzothiazole (NaMBT): NaMBT's primary mechanism against corrosion is the formation of a protective film on the metal surface. The molecule adsorbs onto the surface, creating a hydrophobic barrier that isolates the metal from the corrosive environment.[1] Its biocidal activity is generally considered to be bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.[6] This is achieved by interfering with microbial metabolic processes.[6]



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Caption: Mechanism of NaMBT in preventing microbial-influenced corrosion.

Experimental Protocols

Evaluating the efficacy of biocides against MIC involves a multi-faceted approach, combining microbiological, electrochemical, and surface analysis techniques. Below is a generalized protocol for such an evaluation.

1. Preparation of Materials and Microorganisms:

- **Metal Coupons:** Carbon steel coupons (e.g., C1018) are prepared by polishing, cleaning, and sterilizing.
- **Media:** A suitable growth medium for the specific microorganisms (e.g., ATCC 1249 medium for *Desulfovibrio vulgaris*) is prepared and sterilized.
- **Microbial Culture:** A pure or mixed culture of relevant microorganisms, such as sulfate-reducing bacteria, is cultured to a specific growth phase.

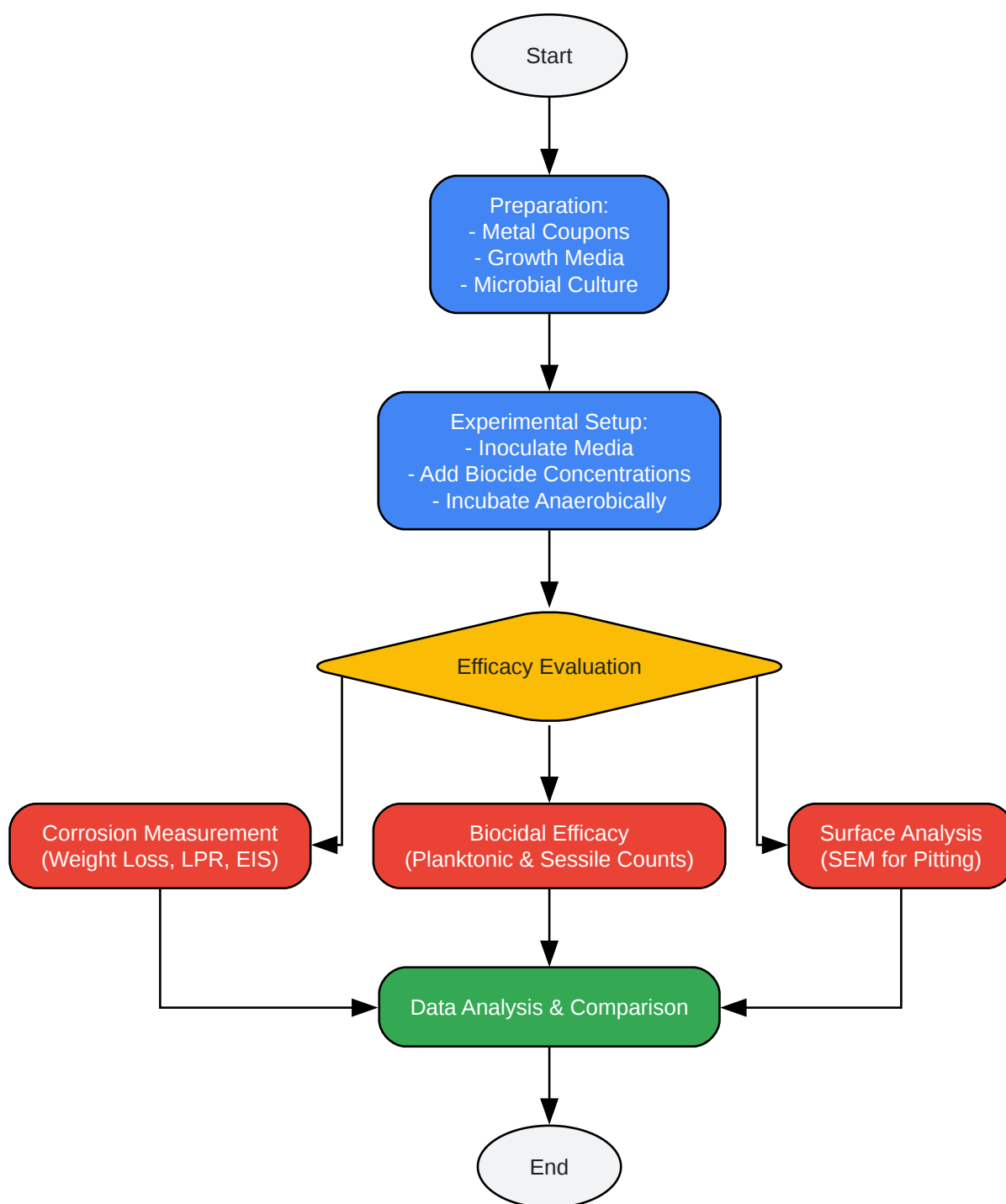
2. Experimental Setup:

- Anaerobic vials or bioreactors are filled with the sterile medium.
- Metal coupons are suspended in the vials.
- The medium is inoculated with the microbial culture.
- The biocide to be tested (e.g., NaMBT, THPS, Glutaraldehyde) is added at various concentrations to different sets of vials. Control vials with no biocide are also prepared.
- The vials are incubated under anaerobic conditions at a controlled temperature for a specified period (e.g., 7-30 days).

3. Efficacy Evaluation:

- **Corrosion Rate Measurement:**

- Weight Loss: Coupons are retrieved, cleaned to remove corrosion products and biofilm, and re-weighed. The weight loss is used to calculate the average corrosion rate.[\[5\]](#)
- Electrochemical Measurements: Techniques like Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) can be used to monitor the corrosion rate in real-time.
- Biocidal Efficacy:
 - Planktonic Cell Counts: The number of viable microbial cells in the liquid medium is determined using serial dilution and plating or Most Probable Number (MPN) techniques.
 - Sessile Cell Counts: The biofilm is scraped from the coupon surface, and the number of viable sessile cells is quantified to assess the biocide's effectiveness against biofilms.
- Biofilm Analysis:
 - The extent of biofilm formation can be quantified using techniques like the crystal violet assay.[\[7\]](#)
- Surface Analysis:
 - Techniques like Scanning Electron Microscopy (SEM) are used to visualize the coupon surface for pitting corrosion and biofilm morphology.



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- To cite this document: BenchChem. [Comparative Efficacy of Sodium Mercaptobenzothiazole in Mitigating Microbial-Influenced Corrosion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8813654#efficacy-of-sodium-mercaptobenzothiazole-in-preventing-microbial-influenced-corrosion]

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